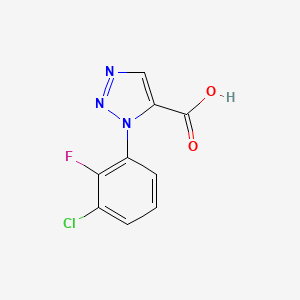
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
準備方法
The synthesis of 1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluoroaniline, which undergoes diazotization to form the corresponding diazonium salt.
Formation of Triazole Ring: The diazonium salt is then reacted with sodium azide to form the triazole ring through a cycloaddition reaction.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents to enhance the reaction efficiency.
化学反応の分析
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylic acid group can be involved in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and coupling agents like carbodiimides for amide formation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition, particularly those involving triazole derivatives.
Medicine: Triazole derivatives are known for their antifungal and antimicrobial properties, making this compound a potential candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as blocking substrate binding or interfering with enzyme catalysis. The chloro and fluoro substituents can enhance the binding affinity and specificity of the compound to its targets.
類似化合物との比較
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3-Chlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Lacks the fluoro substituent, which may result in different reactivity and binding properties.
1-(3-Fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Lacks the chloro substituent, which can affect its chemical behavior and applications.
1-(3-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid:
The uniqueness of this compound lies in the combination of chloro and fluoro substituents, which can provide distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C9H5ClFN3O2 |
|---|---|
分子量 |
241.60 g/mol |
IUPAC名 |
3-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClFN3O2/c10-5-2-1-3-6(8(5)11)14-7(9(15)16)4-12-13-14/h1-4H,(H,15,16) |
InChIキー |
JVTXYXGPQGCCAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C(=CN=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


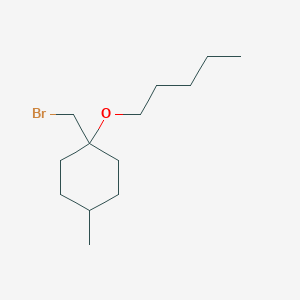
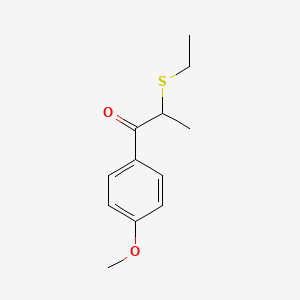
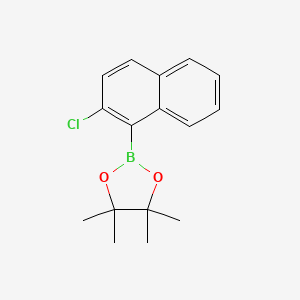
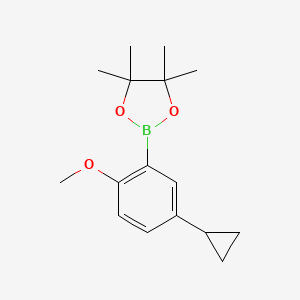
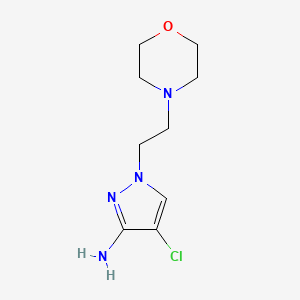
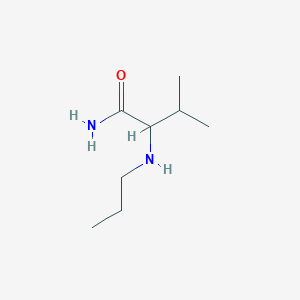
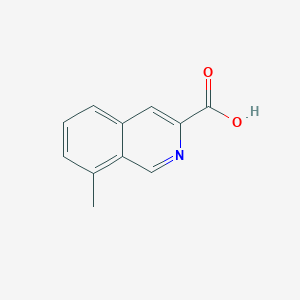

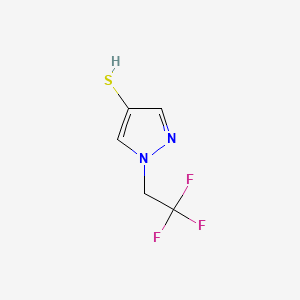
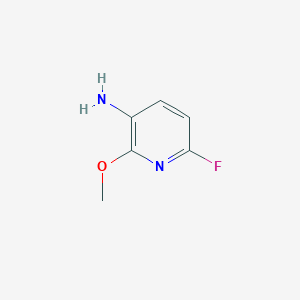
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
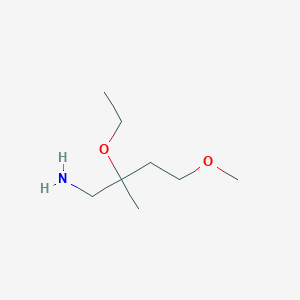
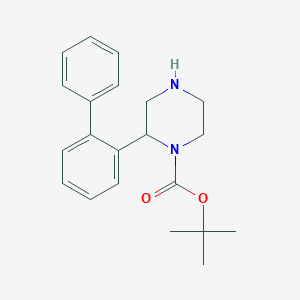
![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
